

# muvalaplin long-term efficacy other Lp(a) lowering drugs

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## Compound Focus: Muvalaplin

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## Muvalaplin vs. Other Lp(a)-Lowering Drugs

The table below summarizes the key characteristics of leading drugs in development for lowering Lipoprotein(a).

Drug Name	Mechanism of Action	Route of Administration	Reported Lp(a) Reduction (Trial Phase)	Key Trial Data	Development Status (as of late 2024/2025)
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| **Muvalaplin** [1] [2] [3] | Oral small molecule inhibitor; blocks apo(a)-apo B100 interaction [2]. | Oral (pill) | • **Phase 1:** 63-65% [2]. • **Phase 2:** Up to 70% (traditional assay) and **85.5%** (intact assay) [1] [3]. | • **KRAKEN phase 2:** 12-week study in high-risk patients [1] [3]. • Half-life: 70 to 414 hours [2]. | Phase 3 (MOVE-Lp(a) outcomes trial underway) [1]. | | **Pelacarsen** [4] [5] | Antisense oligonucleotide (ASO); reduces liver production of apo(a) [5]. | Subcutaneous Injection | • **Phase 2:** ~80% reduction [4]. | • **Phase 2:** Weekly (20 mg) or every two weeks (40 mg) dosing [5]. • Also lowers oxidized phospholipids [4]. | Phase 3 (Lp(a)HORIZON outcomes trial, anticipated 2026) [4]. | | **Olpasiran** [4] [5] | Small-interfering RNA (siRNA); reduces liver synthesis of apo(a) [5]. | Subcutaneous Injection | • **Phase 2:** >95% reduction [4]. | • **OCEAN(a)-DOSE phase 2:** Dosing every 12 weeks (75 mg or higher) [4]. • Sustained effect 1 year post-dosing [4]. | Phase 3 (outcomes trial estimated 2027-2028) [4]. | | **Lepodisiran** [6] [4] | Small-interfering

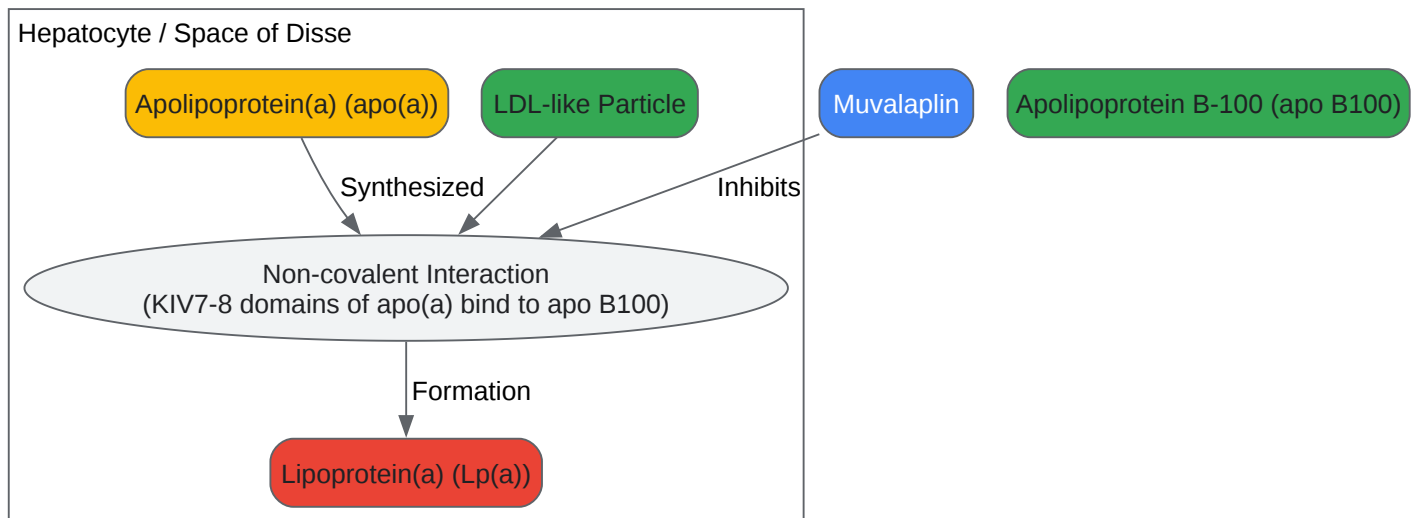
RNA (siRNA); long-acting RNA therapy [4]. | Subcutaneous Injection | • **Phase 2:** >90% reduction at 180 days [4]. | • **ALPACA phase 2:** Single 400 mg dose achieved sustained reduction [4]. | Phase 3 (ACCLAIM-Lp(a) outcomes trial anticipated 2029) [4]. | | **Zerlasiran** [4] | Small-interfering RNA (siRNA) [4]. | Subcutaneous Injection | • **Phase 2:** >80% reduction at 36 weeks [4]. | • **ALPACAR phase 2:** Evaluated dosing every 16 or 24 weeks [4]. | Phase 3 plans to be announced [4]. | | **PCSK9 Inhibitors** (e.g., Alirocumab, Evolocumab) [7] [5] | Monoclonal antibody; increases LDL receptor clearance (secondary Lp(a) effect) [7]. | Subcutaneous Injection | • **Outcome Trials:** ~23-27% reduction [5]. | • **FOURIER & ODYSSEY OUTCOMES:** Lp(a) reduction associated with CVD risk reduction, independent of LDL-C effect [7]. | Approved for LDL-C lowering; not approved specifically for Lp(a). |

## Muvalaplin's Mechanism and Experimental Protocols

### Mechanism of Action: Inhibiting Lp(a) Assembly

**Muvalaplin** has a unique mechanism that differentiates it from RNA-based therapies. It is a small molecule designed to disrupt the non-covalent interaction between **apolipoprotein(a) (apo(a))** and **apolipoprotein B-100 (apo B100)** on an LDL-like particle in the liver, a critical step for Lp(a) particle formation [2]. By blocking this bond, **muvalaplin** prevents the formation of mature Lp(a) particles without affecting the production of the individual components [2]. A key feature of its design is high specificity for apo(a), avoiding interaction with the structurally similar protein **plasminogen**, which is crucial for fibrinolytic activity and safety [2].

The diagram below illustrates this targeted mechanism.



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## Key Experimental Protocols and Considerations

### • Clinical Trial Designs

- **Phase 1 (NCT04472676):** This first-in-human study was a randomized, double-blind, placebo-controlled trial conducted in the Netherlands [2]. It included a **Single Ascending Dose (SAD)** part (1 mg to 800 mg) in healthy participants and a **Multiple Ascending Dose (MAD)** part (30 mg to 800 mg daily for 14 days) in participants with Lp(a)  $\geq 30$  mg/dL [2]. Primary outcomes were safety, tolerability, and pharmacokinetics [2].
- **Phase 2 (KRAKEN trial):** This was a 12-week, double-blind, placebo-controlled trial involving 233 participants across 43 sites [3]. Participants had elevated Lp(a) ( $\geq 175$  nmol/L) and high cardiovascular risk [3]. The primary endpoint was the placebo-adjusted percentage change in Lp(a) levels from baseline to 12 weeks [3].

- **Critical Assay Methodology** A pivotal methodological point from the **muvalaplin** trials involves Lp(a) measurement [6]. Due to its mechanism, traditional commercial immunoturbidimetric Lp(a) assays—which measure **total apolipoprotein(a)**—may underestimate its efficacy. This is because

these assays detect both Lp(a)-bound apo(a) and apo(a) that is prevented from binding to apo B100 by **muvalaplin** [6].

- **Novel Intact Lp(a) Assay:** Researchers developed and used a novel **isoform-insensitive intact Lp(a) assay** that specifically measures only assembled Lp(a) particles [6]. This assay provided a more accurate measurement of **muvalaplin's** Lp(a)-lowering effect, which is why the reported efficacy is higher (up to 85.5%) with this method compared to the traditional assay (up to 70%) [1] [6] [3]. This assay-specific difference was not observed for siRNA drugs like lepodisiran, which reduce the production of the apo(a) protein itself [6].

## Key Takeaways for Researchers

- **A New Mechanistic Class: Muvalaplin** is the first oral agent that specifically inhibits Lp(a) formation, offering a convenient alternative to injectable RNA-targeted therapies [1] [4].
- **Potent Efficacy:** It demonstrates dose-dependent Lp(a) reduction of up to ~65-70% (traditional assay) and ~85% (intact assay), effectively lowering levels below 50 mg/dL in most high-risk patients [2] [3].
- **Favorable Pharmacokinetics:** Its long half-life (70-414 hours) supports once-daily oral dosing, which may improve patient adherence [2].
- **Specificity and Safety Profile:** Early trials show it selectively inhibits Lp(a) formation without clinically significant effects on plasminogen activity, a key safety consideration given the structural homology between apo(a) and plasminogen [2] [8]. No tolerability concerns or clinically significant adverse effects were reported in phase 1 and 2 trials [2] [3].

The definitive answer regarding **muvalaplin's** impact on cardiovascular outcomes awaits the results of the ongoing phase 3 **MOVE-Lp(a)** trial [1].

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